Journal Name:Progress in Energy
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Design of dual-mode resonators based on laterally coupled alternating thickness (LCAT) modes for WiFi 2.4G and n77 dual-passband filter
Progress in Energy ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.mejo.2023.105863
This paper explores a dual-mode resonator that uses laterally coupled alternating thickness (LCAT) modes, and a dual-passband filter for WiFi 2.4G and n77 bands is constructed. The resonator's frequency can be adjusted by the electrode thickness, period and piezoelectric film thickness, and their effects on the quality factor (Q) values and effective electromechanical coupling coefficient (k2eff) were analyzed. In addition, the impact of Sc-doped concentration on resonators' performance was investigated, and the AlSc0.35N-based resonators exhibited both high Q and k2eff values. Furthermore, two resonant modes were effectively excited by setting two working regions. Adding an acoustic blocking groove reduces mutual acoustic energy leakage, increasing Q values for target modes and suppressing spurious signals. The dual-mode resonator’ structure were further optimized to ensure that both modes have similar high performance. Ultimately, this work constructs a dual passband filter with center frequencies of 2.49 and 3.54 GHz with 75 and 132 MHz bandwidths respectively, and achieves over 60 dB out-of-band rejection.
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Modeling of Dual- Metal Junctionless Accumulation-Mode cylindrical surrounding gate (DM-JAM-CSG) MOSFET for cryogenic temperature applications
Progress in Energy ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.mejo.2023.105880
This paper introduces the characterization of the Dual- Metal Junctionless Accumulation-Mode Nanowire FET (DM-JAM-NWFET) at cryogenic temperatures. Mathematical model has been developed by using the 2-D Poisson's equation under the relevant boundary conditions. It is perceived from the study that at cryogenic temperatures, the performance of the considered FET does not differ by a significant amount when compared to that at room temperature. By varying the temperature from 50 K to 300 K, it is noticed that the variation in center potential, electric field, transconductance, output conductance, drain current are almost minimum. The TCAD results were achieved by deploying ATLAS 3-D device simulator and were also contrasted along with the numerical results.
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Leakage power attack resilient Schmitt trigger based 12T symmetric SRAM cell
Progress in Energy ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.mejo.2023.105888
In this paper, a new 12T Schmitt trigger based SRAM cell is proposed in 40 nm technology. The proposed SRAM cell is resilient to leakage power attack (LPA), which is one of the main concern in side-channel attack (SCA). The proposed SRAM cell is designed by incorporating two more transistors to the Schmitt Trigger based 10T SRAM cell and is having equal leakage current when the storage node (Q) is storing 0 and 1, thereby achieving the overall distribution overlap percentage of 97.5% as compared to 0.09% of overlap in case of Schmitt Trigger based 10T SRAM. The Hold Static Noise Margin (HSNM), Read Static Noise Margin (RSNM) and Write Margin (WM) of the proposed design are also increased by 38.14%, 58.11% and 20.29% respectively as compared to 6T. Moreover, the WTP of the LPAR 12T is 1.07× greater as compared to the conventional 6T SRAM cell.
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Effect of lateral straggle parameter on Hetero Junction Dual Gate Vertical TFET
Progress in Energy ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.mejo.2023.105845
In this Article, the effects of lateral straggle parameter variation and Temperature variation have been investigated on Hetero Junction Dual Gate Vertical TFET. Although the TFET is a viable alternative to the MOSFET, the performance of the device is dependent on the accuracy of the fabrication process. The ion implantation technology is applied for the regions of Source/Drain during the fabrication process to realise the variation in tilt angle. As a result of this process, Dopants from the source and drain areas are extended into the channel, which has a substantial impact on the device's performance. The impact of lateral straggle is implemented by considering it in the TCAD simulation. The performance of the Hetero Junction Dual Gate Vertical TFET is examined by the 0–6 nm variation in the lateral straggle parameter. When the lateral straggling parameter (σ) is set at higher values, the greater electron tunnelling rate results in an increase in the on current. Various parameters such as intrinsic capacitances like gate to source capacitance (Cgs), gate to drain capacitance (Cgd), and total capacitance (Cgg), gate charge, electric field, surface potential, transconductance are studied in Hetero Junction Dual Gate Vertical TFET for various σ values.
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Power efficient designs of CNTFET-based ternary SRAM
Progress in Energy ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.mejo.2023.105884
This paper presents three new power-efficient designs of ternary SRAM using carbon-nanotube-field-effect-transistors (CNTFETs). Two of the proposed ternary SRAM designs are cycle-operator based and the third design is buffer-based. The cycle operators and buffer used in the design of the proposed ternary SRAM consume low power as they use two power supplies for operation. Ternary logic implementation using CNTFETs is largely being used lately due to the advantages it provides in terms of reduced interconnect complexity and chip area. The proposed ternary SRAM designs are compared with the existing designs using HSPICE simulations that use a standard Stanford CNTFET model. All the three proposed designs show considerable improvement in power consumption for read and write operations than their existing counterparts in literature. The read, and write delays and noise margins of the proposed designs are also analysed and are found to be comparable to the existing designs.
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Systematic characterization for RF small-signal parameter extraction of 28 nm FDSOI MOSFETs up to 110 GHz
Progress in Energy ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.mejo.2023.105862
A systematic RF characterization and small-signal parameter extraction for 28 nm fully depleted silicon on insulator (FDSOI) MOSFETs is presented in this paper. Two-step and hybrid de-embedding methodologies have been applied and compared for the accurate de-embedding of the on-chip RF test pads and access interconnect line elements. To avoid the accumulated error from the de-embedding for the small signal model of the FDSOI MOSFET, an error check criterion is adopted and utilized. Then, the complete extrinsic and intrinsic small-signal parameters of the device were extracted at multi-bias points based on the combination of direct extraction and linear regression approaches. For the extrinsic parameter extraction, the substrate-related parasitic elements and the extrinsic resistance components have been extracted. For the intrinsic small-signal parameter extraction, a complete model is presented and applied for direct extraction of the small-signal parameters. To verify the validity of the proposed modeling approach and the employed small-signal model, the S-parameters of a 28 nm FDSOI NMOS device with a 16 × 1 μm gate width were measured and characterized. From the comparison of the measured and modeled data, it is found that the proposed de-embedding and small-signal model provide an accurate characterization of RF parameter extraction for the FDSOI MOSFETs up to 110 GHz.
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Refined simulation method and failure study of BGA package structure based on image drive
Progress in Energy ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.mejo.2023.105844
The packaging structure, internal defects, and external loads have a significant impact on the reliability and ultimate failure of chip performance. Therefore, establishing a refined model that considers multiple factors is of great significance for improving the reliability and optimizing design of packaging structures. For this purpose, this study firstly adopts CT scanning technology to reconstruct the ball grid array (BGA) package structure in three dimensions, optimize the finite element meshing, and analyze the drop behavior by using the finite element method based on nonlinear damage instantiation. In addition, to further investigate the effect of fine defects on the failure of the package structure, a simulation of the damage evolution behavior of a real defective solder ball structure under impact loading is implemented with the help of submodeling techniques. The research results provide a technical reference for the reliability analysis and multi-occasion structure design of aerospace BGA package structures.
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Investigation of Analog/RF and linearity performance with self-heating effect in nanosheet FET
Progress in Energy ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.mejo.2023.105904
In vertically stacked gate-all-around Nanosheet FET (NSFET), the channels/sheets are wrapped by a low thermal conductivity material, which hinders the active heat flow path and, thus, raises reliability concerns. Therefore, the role of temperature, i.e., ambient condition and self-heating effect (SHE), become prime objectives that must be adequately addressed. In this work, through extensive TCAD simulations, we analyzed the DC/Analog/RF/Linearity characteristics of an NSFET, considering the cumulative effect of ambient temperature and SHE. Using well-calibrated TCAD models, we investigated: (i) the variation in device characteristics with and without considering SHE; (ii) the impact of SHE and ambient temperature on Analog/RF and Linearity characteristics using well-defined figure-of-merits (FoMs); (iii) the device optimization, i.e., the significance of the varying number of sheets (Nsheet) with considering SHE for optimal performance; (iv) the impact of varying temperature over the voltage gain of an NSFET-based common source (CS) amplifier considering SHE. The temperature variation (including SHE) significantly affects the ON current (e.g., reduced by 9.4%), resulting in the modulation in transconductance (gm). Therefore, the designed CS amplifier's gain is also altered by temperature variation (e.g., ranging from 250 K to 400 K). Hence, the proposed analysis is worth exploring to acquire the design guidelines for optimal and reliable DC/Analog/RF/Linearity characteristics of a Nanosheet transistor under various temperature conditions.
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A 25-Gb/s dual-loop adaptive continuous-time linear equalizer based on power comparison for the optical transmitter
Progress in Energy ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.mejo.2023.105900
A new dual-loop adaptive continuous-time linear equalizer (CTLE) based on power comparison is proposed to realize a 25-Gb/s optical transmitter. The adaptive CTLE controls the high-frequency gain peaking of the loop regulation path to match the configuration of the boost factor for improved adaptive capacity and power comparison accuracy. A digital control method is used to operate two power comparison loops with different running cycles for increased power comparison accuracy and reduced power consumption of the adaptive control process. Measurements of an adaptive CTLE fabricated by the 0.18 μm SiGe BiCMOS process showed that it was able to compensate for the coaxial cables with an attenuation of at least −11.4 dB @12.5 GHz. The adaptive CTLE only consumed 22.8 mW from a 1.8-V power supply, resulting in energy efficiency at 0.91 pJ/b.
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A capacitively coupled digital isolator with CMTI of 160 kV/μs and data rate of 230 Mbps
Progress in Energy ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.mejo.2023.105902
—This paper presents a capacitively coupled digital isolator with superior Common Mode Transient Immunity (CMTI) and high performances. This work adopts the On-Off Keying (OOK) architecture to cancel the influence of Common Mode Transient (CMT) and increase the speed performances. In addition, it adopts a fast-transient-response architecture for the Schmitt trigger to further improving the speed performances. Besides, this work proposes a gate-cross-coupled common-gate pre-amplifier with an active zero load, amplifying the signal after the isolation capacitance. By applying the proposed technique, the high-frequency gain retains to high value, while the low-frequency gain is greatly attenuated. It employs an envelope-comparator, an integrator and a filter as demodulator to reduce the propagation delay and speed up the data rate. Fabricated in a 0.18 μm CMOS process, the chip achieves 160 kV/μs CMTI, 230 Mbps data rate, 6 ns propagation delay, 1.5 mA dynamic current and 14 kV isolation breakdown voltage with the area of the isolation capacitance of 2 × 104 μm2.
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